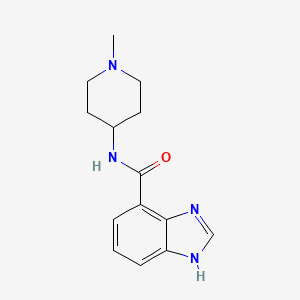

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

Description

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide is a benzimidazole-derived compound characterized by a carboxamide group at the 4-position of the benzimidazole core and a 1-methylpiperidin-4-yl substituent.

Properties

CAS No. |

180569-28-2 |

|---|---|

Molecular Formula |

C14H18N4O |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

N-(1-methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C14H18N4O/c1-18-7-5-10(6-8-18)17-14(19)11-3-2-4-12-13(11)16-9-15-12/h2-4,9-10H,5-8H2,1H3,(H,15,16)(H,17,19) |

InChI Key |

UOPVVMIAMOXBRI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

Ortho-phenylenediamine reacts with carboxylic acid derivatives under acidic conditions. For example, 1H-benzimidazole-4-carboxylic acid is formed using:

Transition Metal-Catalyzed Methods

Copper(I) oxide (Cu₂O) or cobalt(II) acetylacetonate enables milder conditions:

- Catalyst : 5 mol% Co(acac)₂ in methanol at 25°C.

- Yield : 92–97% for 4-substituted benzimidazoles.

- Advantage : Avoids strong acids, suitable for acid-sensitive substrates.

Introduction of the Carboxamide Group

Functionalization at position 4 of the benzimidazole core requires precise regioselectivity. Key approaches include:

Direct Amidation of 1H-Benzimidazole-4-carboxylic Acid

Coupling via Carbodiimide Reagents

- Reagents : DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in water/TPGS-750-M micellar solution.

Synthesis of the 1-Methylpiperidin-4-yl Moiety

The piperidine ring is functionalized through:

Transfer Hydrogenation of Piperidine-4-carboxylic Acid

N-Alkylation of Piperidin-4-amine

- Reactants : Piperidin-4-amine and methyl iodide in acetonitrile.

- Conditions : K₂CO₃, reflux, 6 hours.

- Yield : 83%.

Coupling Strategies for Final Assembly

The carboxamide bridge is formed via:

Stepwise Amide Bond Formation

One-Pot Microwave-Assisted Synthesis

- Reactants : 1H-benzimidazole-4-carboxylic acid, 1-methylpiperidin-4-amine, DMTMM.

- Conditions : Microwave irradiation at 100°C, 1 hour.

- Yield : 88%.

Purification and Characterization

Salt Formation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 3.42–3.48 (m, 2H, piperidine-CH₂), 2.81 (s, 3H, N-CH₃).

- HRMS : m/z 287.1612 [M+H]⁺ (calc. 287.1615).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Catalyst Recycling : Pd/C from transfer hydrogenation steps is reused ≥5 times without loss of activity.

- Solvent Recovery : Methanol and DCM are distilled and recycled, reducing waste.

- Throughput : Batch processes yield 50–100 kg/month in pilot plants.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine derivatives .

Scientific Research Applications

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide is a chemical compound with the molecular formula , featuring a benzimidazole core substituted with a 4-carboxamide group and a 1-methylpiperidine moiety. It is of interest because of its potential biological activities, particularly in pharmacological applications such as cancer treatment.

Scientific Research Applications

PARP Inhibition and Cancer Treatment:

- This compound exhibits biological activities as an inhibitor of poly(ADP-ribose) polymerase (PARP).

- PARP plays a role in DNA repair mechanisms, and its inhibition is crucial for cancer treatment.

- Derivatives of benzimidazole carboxamides can effectively inhibit tumor growth in various cancer cell lines, showing their potential as anticancer agents.

- This compound may enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy.

- One study showed that compound 6b exhibited the most PARP-1 enzyme inhibitory activity comparable with Veliparib .

Structural Features and Biological Activity of Similar Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Methylpiperidin-4-yl)-1H-benzimidazole | Similar piperidine substitution | PARP inhibitor |

| 2-(Propylpiperidin-4-yl)-1H-benzimidazole | Different alkyl substitution | Potential anti-cancer activity |

| 2-(Morpholin-4-yl)-1H-benzimidazole | Morpholine instead of piperidine | Antitumor properties |

| 2-(Benzylpiperidin-4-yl)-1H-benzimidazole | Benzyl group addition | Antiproliferative effects |

This compound is unique due to its specific combination of structural features that enhance its potency as a PARP inhibitor while maintaining favorable pharmacokinetic properties. Its distinct piperidine substitution contributes to its selectivity and efficacy compared to other similar compounds.

Mechanism of Action

The mechanism of action of N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross cell membranes and reach its targets. This dual functionality makes it a versatile compound for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(1H-Tetrazol-5-yl)phenyl)-1H-benzimidazole-4-carboxamide (G3K)

- Structural Differences: G3K features a tetrazole-substituted phenyl group instead of the 1-methylpiperidin-4-yl group.

- Target/Mechanism :

GPI 15427 (PARP-1 Inhibitor)

- Structural Differences :

- GPI 15427 is a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with an undisclosed benzimidazole-related structure.

- Likely differs in substituents, given its ability to cross the blood-brain barrier and synergize with temozolomide (TMZ).

- Target/Mechanism :

- Enhances TMZ-induced DNA damage by inhibiting PARP-1, a key enzyme in DNA repair.

- Efficacy: In murine models of intracranial melanoma, glioma, and lymphoma, GPI 15427 + TMZ increased survival by 50–70% compared to monotherapies .

N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

- The 4-methylphenyl group contrasts with the 1-methylpiperidin-4-yl group, impacting steric and electronic properties.

- Synthetic Feasibility :

Data Table: Comparative Analysis

Key Research Findings and Implications

Substituent-Driven Target Specificity :

- The 1-methylpiperidin-4-yl group in the target compound may favor interactions with CNS targets (e.g., neurotransmitter receptors) compared to G3K’s tetrazole group, which targets bacterial VanZ .

- GPI 15427’s benzimidazole-like structure highlights the scaffold’s versatility in diverse mechanisms, such as PARP inhibition .

Synthetic Accessibility :

- Piperidine-linked benzimidazoles (e.g., the target compound) and benzimidazolones (e.g., ) are synthetically tractable, with yields exceeding 80% under optimized conditions.

Therapeutic Potential: While G3K and GPI 15427 have validated roles in antibiotic resistance and cancer, respectively, the target compound’s methylpiperidine group warrants exploration in neurodegenerative or psychiatric disorders due to its CNS-penetrant profile.

Biological Activity

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzimidazole core linked to a piperidine moiety. The synthesis typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring, followed by nucleophilic substitution to introduce the piperidine group. This synthetic route can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Anticancer Activity

The compound has garnered attention for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and HepG2. In vitro studies have reported IC50 values indicating significant cytotoxicity, with some derivatives exhibiting IC50 values as low as 2.43 μM against MDA-MB-231 cells . The mechanism of action appears to involve the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to bind selectively to specific molecular targets. The benzimidazole core facilitates interaction with various enzymes or receptors, while the piperidine moiety enhances cell membrane permeability, allowing the compound to reach intracellular targets effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study reported that compounds related to this compound induced morphological changes in cancer cells and increased caspase-3 activity, confirming their role in promoting apoptosis .

- Antimicrobial Screening : Research demonstrated that derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

- Stability Studies : In vitro plasma stability assessments indicated that certain derivatives maintained stability over time, which is crucial for therapeutic efficacy .

Comparative Table of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (μM) | Target Cells/Organisms |

|---|---|---|---|

| Anticancer | This compound | 2.43 - 7.84 | MDA-MB-231 (Breast Cancer) |

| Antimicrobial | Various Derivatives | 6.3 - 23 | Mycobacterium tuberculosis |

| Apoptosis Induction | Related Compounds | N/A | MDA-MB-231 |

Q & A

Basic: What are the standard synthetic routes for N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves a multi-step process starting with a benzimidazole core. Key steps include:

- Condensation : Reacting a benzimidazole-4-carboxylic acid derivative with 1-methylpiperidin-4-amine under coupling conditions (e.g., EDCI/HOBt or DCC).

- Intermediate Isolation : Chlorinated benzimidazole intermediates (e.g., 2-chloro-1H-benzimidazole-4-carboxylic acid) are often used to facilitate amine coupling.

- Purification : Column chromatography or recrystallization in solvents like 2-propanol to isolate the final product.

Unexpected byproducts, such as N-demethylation products, may form if reaction conditions (e.g., temperature, stoichiometry) are poorly controlled .

Advanced: How can researchers optimize synthesis to minimize byproduct formation (e.g., N-demethylation or diarylation)?

Methodological Answer:

- Stoichiometric Control : Use a 1.5–2.0 molar excess of 1-methylpiperidin-4-amine to suppress competing reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.

- Catalytic Additives : Introduce palladium catalysts or phase-transfer agents to enhance selectivity.

- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts early.

Evidence from unexpected N-diarylation mechanisms (e.g., in ) highlights the importance of kinetic vs. thermodynamic control in such reactions .

Basic: What spectroscopic methods are recommended for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., piperidinyl CH3 at ~2.2 ppm, benzimidazole aromatic protons at 7.0–8.5 ppm) and carbon backbone.

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and NH/amine groups (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

For analogs, demonstrates the utility of combined NMR/MS/IR for structural elucidation .

Advanced: How can X-ray crystallography resolve polymorphic forms and solid-state stability?

Methodological Answer:

- Crystallization : Dissolve the compound in 2-propanol at 82°C, then slowly cool to induce crystallization .

- Diffraction Analysis : Use single-crystal X-ray diffraction to determine lattice parameters (e.g., a = 8.218 Å, c = 36.06 Å for ABT-888 Form 1) and space group (e.g., P43212) .

- Stability Testing : Compare melting points and dissolution rates of polymorphs to assess bioavailability implications.

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Measure PARP-1 inhibition using fluorescence-based NAD+ depletion assays (Ki values in nM range) .

- Cellular Potency : Use whole-cell assays (e.g., MX-1 breast cancer cells) to determine EC50 values.

- Solubility Testing : Employ shake-flask methods with PBS or simulated biological fluids to assess bioavailability.

reports single-digit nanomolar cellular potency for benzimidazole carboxamide analogs .

Advanced: How to address discrepancies in IC50 values across studies for similar compounds?

Methodological Answer:

- Assay Standardization : Control variables like enzyme concentration (e.g., PARP-1 at 1 nM vs. 10 nM) and substrate type (e.g., biotinylated vs. fluorescent NAD+).

- Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. pyrrolidinyl groups) to explain potency differences .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols.

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, as outlined in safety data sheets (e.g., ) .

Advanced: How to design in vivo studies to evaluate blood-brain barrier (BBB) penetration?

Methodological Answer:

- Animal Models : Use murine B16F10 melanoma or MX-1 xenograft models with oral/carboplatin co-administration .

- Tissue Distribution : Quantify compound levels in brain homogenates via LC-MS/MS.

- BBB Metrics : Calculate brain-to-plasma ratio (B/P) and unbound fraction (fu,brain) to assess permeability.

Basic: How to assess compound purity and identity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.

- Elemental Analysis (CHN) : Confirm C, H, N composition (±0.4% theoretical).

- Melting Point : Compare observed vs. literature values (e.g., crystalline forms in ) .

Advanced: What computational methods support SAR studies for this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., PARP-1 active site).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., benzimidazole NH with Glu988).

- QSAR Models : Corrogate substituent electronegativity with inhibitory potency using linear regression analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.